Home > Products > Screening Compounds P10118 > 8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine -

8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Catalog Number: EVT-8332485
CAS Number:
Molecular Formula: C13H17N
Molecular Weight: 187.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a nitrogen-containing heterocyclic compound that belongs to the class of indacenes. It is characterized by its unique structural features, including a methyl group at the 8th position and an amine group at the 4th position. This compound has garnered interest in various fields including organic chemistry, medicinal chemistry, and materials science due to its potential biological activities and applications as a building block in synthetic chemistry.

Source

The compound is primarily synthesized through hydrogenation methods involving indacene derivatives. Research indicates that the compound can be obtained via catalytic hydrogenation of 8-methylindacene using palladium catalysts under controlled conditions.

Classification

8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is classified as an organic amine and falls under the category of polycyclic aromatic compounds. Its structural formula is represented as C13H17NC_{13}H_{17}N with a molecular weight of approximately 201.28 g/mol.

Synthesis Analysis

Methods

The synthesis of 8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically involves several key steps:

  1. Catalytic Hydrogenation: The primary method for synthesizing this compound is through the hydrogenation of 8-methylindacene. This reaction is facilitated by a palladium catalyst under high pressure and temperature conditions.
  2. Reaction Conditions: Optimal conditions for this reaction include a hydrogen atmosphere and temperatures ranging from 50 to 100 °C to ensure complete conversion of the starting material to the desired amine product.

Technical Details

The industrial production of this compound may utilize continuous flow reactors for enhanced control over reaction parameters such as temperature and pressure. This approach allows for improved yields and purity compared to batch processes.

Molecular Structure Analysis

Structure

The molecular structure of 8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine can be depicted as follows:

  • Chemical Formula: C13H17NC_{13}H_{17}N
  • InChI Key: InChI=1S/C13H17N/c1-8-5-10-7-9-3-2-4-11(9)13(14)12(10)6-8/h7-8H,2-6,14H2,1H3.

Data

The compound's structural data indicate that it has a complex polycyclic framework which contributes to its reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form ketones or aldehydes using agents such as potassium permanganate or chromium trioxide.
  2. Reduction: It can undergo reduction reactions to yield alcohols or secondary amines utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution: The amine group at the 4th position allows for nucleophilic substitution with halides or other electrophiles.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Major products formed from these reactions include:

  • Oxidation Products: Ketones and aldehydes.
  • Reduction Products: Alcohols and secondary amines.

Substituted derivatives can also be synthesized through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action for 8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves its interaction with specific molecular targets within biological pathways. The compound may act as a ligand for certain receptors or enzymes which modulate their activity leading to various biological effects. Research suggests that it may exhibit antimicrobial and anticancer properties due to its structural similarities with other bioactive compounds.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine include:

  • Appearance: Typically presented as a crystalline solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.

Relevant data indicates that the compound's stability under different pH conditions allows it to be utilized in various chemical environments without significant degradation.

Applications

Scientific Uses

8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine has several applications in scientific research:

  1. Organic Chemistry: Serves as a building block in the synthesis of complex organic molecules.
  2. Biological Research: Investigated for its potential biological activities including antimicrobial and anticancer properties.
  3. Medicinal Chemistry: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
  4. Industrial Applications: Used in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis .

This compound's unique structure and properties make it invaluable across multiple fields of research and industry.

Structural and Functional Analogues in NLRP3 Inflammasome Inhibition Research

Role of Hexahydro-s-Indacene Scaffolds in NLRP3 Inhibitor Design

The hexahydro-s-indacene scaffold serves as a privileged structural motif in NLRP3 (Nucleotide-Binding Oligomerization Domain-, Leucine-Rich Repeat-, and Pyrin Domain-Containing Protein 3) inflammasome inhibitor design due to its optimal three-dimensional geometry and physicochemical properties. This tricyclic framework, characterized by fused cyclohexane and benzene rings, provides a rigid foundation for precise pharmacophore alignment. Its hydrophobic nature facilitates membrane penetration, while the bridgehead amine (typically at the 4-position) enables critical hydrogen bonding interactions with the NLRP3 protein's ASC (Apoptosis-Associated Speck-Like Protein Containing a Caspase Recruitment Domain) recruitment domain [3]. The scaffold's conformational restraint minimizes entropic penalties upon binding, enhancing potency and selectivity.

Table 1: Core Scaffolds in Clinical NLRP3 Inhibitors

CompoundCore ScaffoldTarget Interaction
MCC950 (Reference)Tetrahydrothiophene-1,1-dioxideSulfonylurea-ASC binding
8-Methyl-hexahydro-s-indacen-4-amineHexahydro-s-indaceneAmine-mediated hydrogen bonding
NT-0796Hexahydro-s-indaceneAmine-mediated hydrogen bonding
B6Hexahydro-s-indaceneAmine-mediated hydrogen bonding

Chloro-substituted analogues (e.g., 8-chloro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine; CAS 1995072-64-4) demonstrate enhanced binding affinity due to halogen bonding with NLRP3's Tyr 859 residue [6] [7]. Methyl substitutions at the 8-position, as in 8-methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine, optimize steric complementarity within a hydrophobic subpocket adjacent to the ATP-binding site. This modification increases van der Waals contacts without compromising metabolic stability, distinguishing it from bulkier substituents that may hinder accessibility to the active site. The scaffold's synthetic versatility is evidenced by multigram-scale protocols for generating 1,2,3,5,6,7-hexahydro-s-indacen-4-amine intermediates, enabling diverse N-functionalization [3] [6].

Table 2: Impact of Hexahydro-s-Indacene Substitutions on Pharmacological Properties

Substituent PositionExample CompoundLipophilicity (cLogP)NLRP3 IC₅₀
Unsubstituted1,2,3,5,6,7-hexahydro-s-indacen-4-amine3.125 nM
8-Chloro8-chloro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine3.812 nM
8-Methyl8-methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine3.518 nM

Comparative Analysis with Non-Sulfonylurea NLRP3 Inhibitors

Non-sulfonylurea NLRP3 inhibitors incorporating the hexahydro-s-indacene scaffold exhibit distinct mechanistic advantages over classical sulfonylurea-based compounds. Unlike MCC950, which covalently modifies Cys 409 via its sulfonylurea group, derivatives like NT-0796 and B6 engage in reversible hydrogen bonding and hydrophobic interactions. This non-covalent binding profile mitigates off-target reactivity, translating to improved safety profiles in preclinical models. The 8-methyl-substituted hexahydro-s-indacen-4-amine scaffold in particular demonstrates >100-fold selectivity for NLRP3 over other inflammasomes (e.g., AIM2 Absent In Melanoma 2 or NLRC4 NLR Family CARD Domain-Containing Protein 4), attributable to its tailored steric complementarity with NLRP3’s hydrophobic cleft [3].

Pharmacokinetically, methyl-substituted analogues exhibit enhanced oral bioavailability (59% in murine models) compared to chloro-substituted derivatives (27–40%), attributed to optimized passive permeability and reduced P-glycoprotein efflux. Fluorinated variants (e.g., compound 29 from [3]) achieve plasma AUC (Area Under the Curve) values of 3.2 μg·h/mL at 3 mg/kg dosing, correlating with sustained IL-1β (Interleukin-1 Beta) suppression in vivo. Crucially, 8-methyl derivatives maintain sub-20 nM potency against IL-1β release in human monocytic (THP-1) cells, comparable to MCC950 (IC₅₀ = 8 nM) but with reduced CYP (Cytochrome P450) inhibition liabilities due to the absence of sulfonylurea-related metabolic activation [3].

Bioisosteric Replacements and Pharmacophore Optimization Strategies

Bioisosteric optimization of hexahydro-s-indacene-based NLRP3 inhibitors focuses on enhancing hydrogen bonding capacity while maintaining metabolic stability. Key strategies include:

  • Sulfoximine-to-Sulfonylurea Bioisosterism: The replacement of MCC950’s sulfonylurea with N-cyano sulfoximine (e.g., compound 15) preserves the hydrogen bond donor-acceptor-donor (HAD) pharmacophore essential for ASC domain engagement. This substitution increases metabolic stability by replacing labile urea carbonyls with hydrolytically resistant cyanoimine groups, reducing hepatic clearance [3].

  • Halogen/Methyl Group Interchanges: Chlorine and methyl groups serve as size-modulated hydrophobic bioisosteres at the 8-position. While chlorine enhances binding affinity via halogen bonding, methyl substitution reduces molecular weight (~14 Da) and improves ligand efficiency (LE > 0.35). Both substituents maintain cLogP within the optimal range (3.0–4.0) for blood-brain barrier penetration, critical for targeting neuroinflammatory conditions [6] [7].

  • Amine Isosterism: Primary amines are indispensable for NLRP3 inhibition, as demonstrated by >100-fold potency loss upon acylation. However, bioisosteric incorporation of azetidine or 3-aminocyclobutane rings explores conformational constraints that may preorganize the molecule for target binding. These strategies remain experimental but show promise in mitigating oxidative deamination pathways observed in alkylamine-containing compounds [3].

The pharmacophore model for optimal NLRP3 inhibition comprises: (1) a hydrogen bond donor primary amine on the hexahydro-s-indacene scaffold; (2) a hydrophobic substituent at the 8-position (methyl or chloro); and (3) a planar aromatic or heteroaromatic moiety attached via bioisosteric linkers (e.g., sulfoximine, urea, or carbamate). This triad enables simultaneous engagement of the ASC recruitment domain, hydrophobic subpocket, and allosteric ATP-binding site, achieving cooperative inhibition at nanomolar concentrations [3].

Properties

Product Name

8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

IUPAC Name

8-methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

InChI

InChI=1S/C13H17N/c1-8-9-4-2-6-11(9)13(14)12-7-3-5-10(8)12/h2-7,14H2,1H3

InChI Key

JARIUGIVDZQWBW-UHFFFAOYSA-N

SMILES

CC1=C2CCCC2=C(C3=C1CCC3)N

Canonical SMILES

CC1=C2CCCC2=C(C3=C1CCC3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.